molecular formula C15H17N5O3S2 B10998956 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide

2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10998956
M. Wt: 379.5 g/mol
InChI Key: QZGGIAPMTZXKML-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with a unique structure that combines elements of thiopyran, pyridazine, tetrahydrofuran, and thiadiazole

Preparation Methods

The synthesis of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiopyrano[4,3-c]pyridazin-2-yl intermediate, followed by the introduction of the tetrahydrofuran-2-yl and thiadiazol-2-yl groups. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiopyrano[4,3-c]pyridazin-2-yl moiety can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 3-oxo position can be reduced to form alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of structural elements. Similar compounds include:

    Thiopyrano[4,3-c]pyridazin-2-yl derivatives: These compounds share the thiopyrano[4,3-c]pyridazin-2-yl core but differ in the substituents attached to it.

    Tetrahydrofuran-2-yl derivatives: These compounds contain the tetrahydrofuran-2-yl group but may have different functional groups attached.

    Thiadiazol-2-yl derivatives: These compounds feature the thiadiazol-2-yl moiety but vary in other parts of their structure

Properties

Molecular Formula

C15H17N5O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C15H17N5O3S2/c21-12(16-15-18-17-14(25-15)11-2-1-4-23-11)7-20-13(22)6-9-8-24-5-3-10(9)19-20/h6,11H,1-5,7-8H2,(H,16,18,21)

InChI Key

QZGGIAPMTZXKML-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=C4CSCCC4=N3

Origin of Product

United States

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